molecular formula C8H4FNO3 B128519 5-Fluoroisatoic anhydride CAS No. 321-69-7

5-Fluoroisatoic anhydride

Cat. No. B128519
Key on ui cas rn: 321-69-7
M. Wt: 181.12 g/mol
InChI Key: UBKGOWGNYKVYEF-UHFFFAOYSA-N
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Patent
US05863944

Procedure details

Acetic anhydride (90.0 mL), 5-fluoroisatin (20.62 g, 0.125 mmol, 1.00 eq), and acetic acid (90 mL) were added to a 250 mL, three neck flask fitted with a magnetic stir bar and a condenser. The flask was placed in a water bath and heated to 85° C. Chromium (VI) oxide (20.36 g, 0.204 mol, 1.63 eq) was added in small portions (0.5 g size) over 40 min to the red solution. The reaction mixture was stirred for an additional 15 min and cooled to 10° C. in an ice bath. The solid that formed was isolated by filtration. Washing with 400 mL of water removed most of the green color. The solid was taken up in 300 mL of 2:1 acetic acid/water, refiltered, and dried overnight in a 50° C. vacuum oven. The 5-fluoroisatoic anhydride was isolated as a bright yellow solid (14.45 g, 64%). ##STR5##
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
20.62 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
20.36 g
Type
catalyst
Reaction Step Two
Name
Yield
64%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])C.[F:8][C:9]1[CH:10]=C2[C:15](=[CH:16][CH:17]=1)[NH:14]C(=O)C2=O>[O-2].[Cr+6].[O-2].[O-2].C(O)(=O)C>[F:8][C:9]1[CH:10]=[C:6]2[C:5]([O:4][C:1](=[O:3])[NH:14][C:15]2=[CH:16][CH:17]=1)=[O:7] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
90 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
20.62 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20.36 g
Type
catalyst
Smiles
[O-2].[Cr+6].[O-2].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stir bar and a condenser
CUSTOM
Type
CUSTOM
Details
The flask was placed in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C. in an ice bath
CUSTOM
Type
CUSTOM
Details
The solid that formed
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
Washing with 400 mL of water
CUSTOM
Type
CUSTOM
Details
removed most of the green color
CUSTOM
Type
CUSTOM
Details
dried overnight in a 50° C. vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=CC=C2C(C(=O)OC(N2)=O)=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 14.45 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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